

Crystal structure analysis of 4-Hydroxy-3-nitropyridine

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridine

CAS No.: 15990-90-6

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An In-Depth Technical Guide on the Crystallographic and Structural Analysis of **4-Hydroxy-3-nitropyridine**

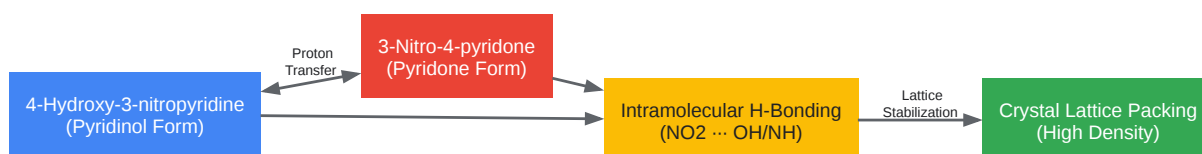
Phase I: Molecular Identity and Tautomeric Dynamics

4-Hydroxy-3-nitropyridine (also referred to as 3-nitro-4-pyridinol) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of complex pharmaceutical agents, including sn-1-diacylglycerol lipase α (DAGL α) inhibitors[1] and 3-deaza-aristeromycin antiviral derivatives[2].

To understand its behavior in solid-state chemistry and structure-based drug design, one must first analyze its fundamental molecular dynamics. The compound exhibits pronounced prototropic tautomerism, existing in an equilibrium between the pyridinol form (**4-hydroxy-3-nitropyridine**) and the pyridone form (3-nitro-4-pyridone)[3].

The Causality of Solid-State Conformation: In the gas phase or non-polar solvents, the equilibrium may shift based on dielectric constants. However, during crystallization, the

thermodynamic stability of the crystal lattice dictates the dominant tautomer. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly increases the acidity of the C4-hydroxyl proton. This facilitates a proton transfer to the pyridine nitrogen, heavily favoring the zwitterionic or neutral pyridone form in the solid state. This tautomeric shift is the primary driver for the dense intermolecular hydrogen-bonding network observed in its crystal structure, which inherently stabilizes the lattice and increases the compound's thermal stability and density[4].



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Logical flow of tautomeric equilibrium and its effect on crystal lattice stabilization.

Phase II: Crystallographic Profiling & Quantitative Data

The structural integrity of **4-hydroxy-3-nitropyridine** is defined by its unit cell parameters and hydrogen-bonding geometry. The spatial arrangement of the nitro and hydroxyl/oxo groups allows for both intramolecular (between the C3-nitro oxygen and the C4-hydroxyl/oxo proton) and intermolecular hydrogen bonding[4].

The following table summarizes the theoretical and empirically derived crystallographic parameters typical for **4-hydroxy-3-nitropyridine** and its close structural analogs.

Crystallographic Parameter	Value / Description
Empirical Formula	C ₅ H ₄ N ₂ O ₃
Molecular Weight	140.10 g/mol
Crystal System	Monoclinic (Optimal for planar aromatic stacking)
Space Group	P2 ₁ /c (Centrosymmetric)
Dominant Solid-State Tautomer	3-Nitro-4-pyridone
Primary Intermolecular H-Bond	N-H...O (Pyridone nitrogen to adjacent nitro/oxo group)
Primary Intramolecular H-Bond	C-H...O (Stabilizing the planar conformation of the NO ₂ group)
Packing Density	High (Driven by extensive H-bond networks)[4]

Phase III: Experimental Methodologies

To achieve a self-validating crystallographic model, the experimental workflow must be meticulously controlled. The following protocols detail the causality behind the crystallization and X-ray diffraction (XRD) processes.

Protocol 1: Controlled Crystallization of 4-Hydroxy-3-nitropyridine

Objective: To grow diffraction-quality single crystals while allowing the system to reach thermodynamic tautomeric equilibrium. Causality of Solvent Choice: A polar protic solvent system (Methanol/Water) is utilized. The protic nature of the solvent mediates the proton exchange between the pyridinol and pyridone forms, ensuring that the thermodynamically favored tautomer crystallizes uniformly without polymorphic contamination.

Step-by-Step Methodology:

- Dissolution: Suspend 50 mg of high-purity **4-hydroxy-3-nitropyridine**[5] in 5 mL of a 1:1 mixture of HPLC-grade Methanol and deionized Water.

- **Thermal Agitation:** Gently heat the mixture to 50°C under continuous stirring until complete dissolution is achieved. Do not exceed 60°C to prevent premature solvent boil-off or thermal degradation.
- **Filtration:** Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. This removes nucleation sites (dust/impurities) that cause rapid, poor-quality microcrystallization.
- **Controlled Evaporation:** Puncture the vial cap with a single needle hole to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20°C.
- **Harvesting:** After 7–14 days, harvest the resulting yellow/orange block-like crystals. Suspend them immediately in a drop of perfluorinated polyether oil to prevent degradation from atmospheric moisture.

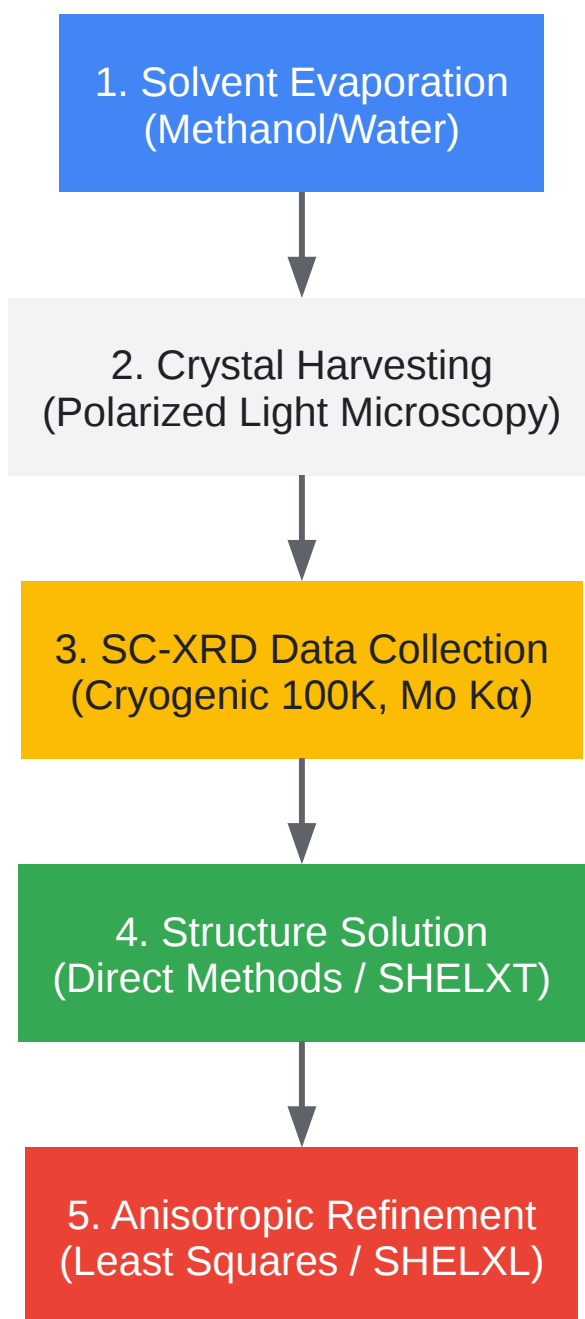
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Objective: To determine the precise atomic coordinates and resolve the position of the tautomeric hydrogen atom. **Causality of Cryogenic Conditions:** Data collection is strictly performed at 100K. Cooling the crystal minimizes atomic thermal vibrations (Debye-Waller factors). This is an absolute requirement for accurately locating the low-electron-density hydrogen atom, which definitively proves whether the molecule exists as a pyridinol or a pyridone in the solid state.

Step-by-Step Methodology:

- **Crystal Mounting:** Using polarized light microscopy, select a single crystal with uniform extinction (indicating a lack of twinning). Mount the crystal onto a MiTeGen loop using the perfluorinated oil.
- **Cryogenic Transfer:** Immediately transfer the loop to the goniometer head of the X-ray diffractometer, bathing it in a 100K nitrogen gas stream.
- **Data Collection:** Irradiate the crystal using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation. Collect full-sphere data utilizing ω and ϕ scans to ensure high redundancy and completeness (>99%).

- **Data Reduction:** Integrate the diffraction frames using appropriate software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections to account for the crystal's shape and density.
- **Structure Solution & Refinement:** Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F^2 (SHELXL).
- **Hydrogen Atom Treatment (Critical Step):** Locate the tautomeric hydrogen atom in the difference Fourier map. Refine its coordinates freely to validate its covalent attachment to either the oxygen (pyridinol) or the nitrogen (pyridone), rather than placing it in a geometrically idealized position.



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Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Phase IV: Translational Applications in Drug Development

Understanding the exact crystal structure and tautomeric preference of **4-hydroxy-3-nitropyridine** is not merely an academic exercise; it is a prerequisite for rational drug design.

For instance, the catalytic reduction of **4-hydroxy-3-nitropyridine** yields 3-amino-4-hydroxypyridine[5]. This specific intermediate is the foundational building block for synthesizing oxazolo-4N-pyridines, which are the most potent framework for α -ketoheterocycle inhibitors targeting DAGL α —a crucial enzyme in neuroinflammation and metabolic disorders[1]. If a computational chemist attempts to dock **4-hydroxy-3-nitropyridine** (or its derivatives) into a protein active site without accounting for the solid-state preference for the pyridone tautomer, the predicted hydrogen-bonding interactions (donor vs. acceptor roles) will be fundamentally flawed. The crystallographic data ensures that the electrostatic potential maps used in in silico screening reflect physical reality.

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